N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H36N4O2S and its molecular weight is 456.65. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
Quinazolinone derivatives have been synthesized and evaluated for their enzyme inhibitory potentials against various enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. These compounds offer promising leads for the development of novel enzyme inhibitors. Molecular docking studies support these findings, suggesting that such derivatives can serve as cheaper bioactive molecules for future research and therapeutic applications (Riaz et al., 2020).
Antifungal Agents
Derivatives of 2-oxo-morpholin-3-yl-acetamide have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. Optimization of these compounds has led to significant improvements in plasmatic stability while maintaining antifungal activity. This development signifies the potential for new treatments against fungal infections (Bardiot et al., 2015).
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and shown to exhibit broad-spectrum antitumor activity. Some derivatives have demonstrated potency against CNS, renal, and breast cancer cell lines, indicating their potential as leads for cancer treatment. Molecular docking has been used to explore the binding modes of these compounds, suggesting mechanisms of action that could be targeted in drug development (Al-Suwaidan et al., 2016).
Synthesis of Novel Derivatives
Research into quinazolinone and related compounds includes the synthesis of new derivatives that could have potential applications in various fields, including pharmaceuticals and materials science. These studies aim to explore the chemical space for novel functionalities and properties (Nguyen et al., 2022).
Antimalarial and Antimicrobial Activities
Quinazolinone derivatives have also been explored for their antimalarial and antimicrobial properties. Synthesis and evaluation of these compounds have led to the identification of candidates with significant activity against malaria and various bacterial infections, highlighting the versatility of quinazolinone scaffolds in medicinal chemistry (Werbel et al., 1986).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O2S/c1-4-5-9-19-12-14-20(15-13-19)26-23(30)18-32-24-21-10-6-7-11-22(21)29(25(31)27-24)17-8-16-28(2)3/h12-15H,4-11,16-18H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDPCAXACRUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.